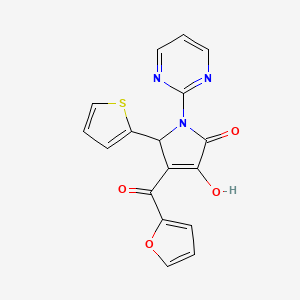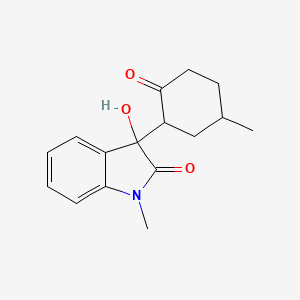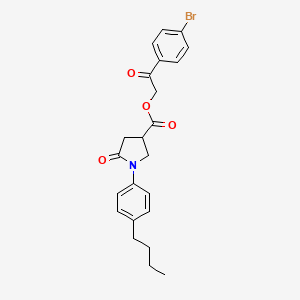
4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one
Vue d'ensemble
Description
4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one is a complex organic compound characterized by its unique structure, which includes furan, pyrimidine, and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate furan, pyrimidine, and thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.
Applications De Recherche Scientifique
4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difuryl ketones: Compounds with two furan rings.
Dithienyl ketones: Compounds with two thiophene rings.
Furyl thienyl ketones: Compounds with both furan and thiophene rings.
Uniqueness
4-(2-Furylcarbonyl)-3-hydroxy-1-pyrimidin-2-yl-5-(2-thienyl)-3-pyrrolin-2-one is unique due to its combination of furan, pyrimidine, and thiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-pyrimidin-2-yl-2-thiophen-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c21-14(10-4-1-8-24-10)12-13(11-5-2-9-25-11)20(16(23)15(12)22)17-18-6-3-7-19-17/h1-9,13,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPDDQVDXNRODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,6-dimethylphenoxy)ethyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B3988245.png)
![[5-[6-Amino-3-(2-chlorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate](/img/structure/B3988246.png)


![2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-[6-METHOXY-2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B3988270.png)

![ethyl 1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3988286.png)
![7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one](/img/structure/B3988297.png)
![2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}dihexanoic acid](/img/structure/B3988299.png)
![4-[[1-(2,2-Dimethylpropyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one](/img/structure/B3988303.png)
![N,N-dimethyl-4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B3988312.png)
![Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B3988332.png)

![2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3988345.png)
